Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate
Description
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered and a five-membered ring sharing a central carbon atom. The tert-butoxycarbonyl (Boc) group at position 2 provides steric protection for the amine, while the amino group at position 6 offers a reactive site for further functionalization. This compound is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity and metabolic stability in drug candidates .
Properties
IUPAC Name |
tert-butyl 9-amino-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(9-15)6-4-5-10(13)14/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBQSJMZBRDDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368138-79-7 | |
| Record name | tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of Dess-Martin periodinane in dichloromethane at 0°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate.
Reduction: this compound.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Spirocyclic compounds with azaspiro frameworks are widely utilized in drug discovery. Below is a systematic comparison of tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate with structurally related analogs:
Structural and Functional Group Variations
Physicochemical Properties
Key Observations :
- The amino group in the target compound increases TPSA (Topological Polar Surface Area) compared to ethyl-substituted analogs, enhancing water solubility.
- The oxo analog exhibits higher TPSA due to the ketone’s hydrogen-bonding capacity, favoring crystallinity .
- Smaller spiro systems (e.g., [3.3]) reduce molecular weight but may compromise metabolic stability due to higher ring strain .
Key Observations :
Biological Activity
Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula: C13H24N2O2
- Molecular Weight: 240.35 g/mol
- CAS Number: 1368138-79-7
The compound features a spirocyclic structure that enhances its ability to interact with biological targets, making it a valuable scaffold for drug development .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's unique structure allows it to fit into various binding sites, modulating enzyme activity or receptor signaling pathways. This mechanism can lead to diverse biological effects, including:
- Antimicrobial Activity: The compound has shown potential as an antibacterial agent, particularly against certain strains of bacteria .
- Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. For example, a study demonstrated its effectiveness against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .
Enzyme Interaction Studies
In vitro studies have explored the compound's interactions with various enzymes. For instance, it was found to inhibit lipase activity, suggesting possible applications in managing obesity and related metabolic disorders .
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antibacterial effect of this compound.
- Method: Disc diffusion method was employed against several bacterial strains.
- Results: The compound displayed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
- Study on Enzyme Inhibition:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate | Moderate antimicrobial effects | Different substitution pattern affects potency |
| Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate | Stronger enzyme inhibition | Oxidized form may enhance binding affinity |
The comparative analysis highlights how structural variations can influence biological activity and therapeutic potential.
Q & A
Q. What alternative reagents can replace lithium triethylborohydride for the reduction step to improve scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
